4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted with a 2,4-dioxoimidazolidin-3-yl group bearing a 2,2,2-trifluoroethyl moiety and an N-(oxan-4-yl)carboxamide side chain. The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, while the oxan-4-yl (tetrahydropyran-4-yl) substituent may improve solubility and bioavailability compared to aromatic substituents . The imidazolidin-2,4-dione scaffold is a common motif in bioactive molecules, often associated with kinase inhibition or protease modulation.
Properties
IUPAC Name |
4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N4O4/c17-16(18,19)10-23-13(24)9-22(15(23)26)12-1-5-21(6-2-12)14(25)20-11-3-7-27-8-4-11/h11-12H,1-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYIVBXNFUOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.
Piperidine Carboxamide Formation: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the imidazolidinone intermediate with the piperidine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazolidinone derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound might exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making them candidates for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
Industrially, the compound might be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoroethyl group could enhance binding affinity due to its electron-withdrawing properties, while the imidazolidinone ring might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide
- Structural Difference : The oxan-4-yl group in the target compound is replaced with a 2H-1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.
- Increased lipophilicity could improve blood-brain barrier penetration but may limit aqueous solubility.
6-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile
- Structural Difference : The carboxamide group is replaced with a pyridin-3-yl carbonitrile linked via a piperidine nitrogen.
- The absence of a carboxamide group may reduce hydrogen-bonding capacity, altering target selectivity.
Pharmacokinetic and Physicochemical Properties (Hypothetical Comparison)
Q & A
Basic: What are the recommended synthetic routes for 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitutions and cyclization. A common approach includes:
Piperidine Core Functionalization : Reacting piperidine-1-carboxamide derivatives with electrophilic reagents to introduce the oxan-4-yl group via carboxamide coupling.
Imidazolidinone Formation : Condensation of urea derivatives with trifluoroethylamine under acidic conditions to form the 2,4-dioxoimidazolidine ring.
Coupling Reactions : Using coupling agents like EDC/HOBt or DCC to link the imidazolidinone and piperidine moieties .
Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and purification via column chromatography.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Comprehensive characterization requires:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoroethyl protons at δ 3.8–4.2 ppm; oxan-4-yl signals at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for imidazolidinone and carboxamide) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 422.15).
- X-ray Crystallography (if feasible): Resolve stereochemistry and confirm crystal packing .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity).
- Cellular Uptake : Measure permeability via Caco-2 monolayers (logP ~2.5 predicted for trifluoroethyl-containing compounds) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., IC50 comparisons against HEK293 controls) .
Advanced: How do structural modifications (e.g., trifluoroethyl vs. methyl groups) impact target binding?
Answer:
SAR Insights :
- Docking Studies : Use software like AutoDock Vina to model interactions with target pockets.
- Free Energy Calculations : Compare ΔG values for substituent variations .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from:
- Purity Differences : Validate compound purity (>95% via HPLC) and exclude isomers (e.g., check for racemization during synthesis) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor).
- Cellular Context : Compare activity across multiple cell lines (e.g., HeLa vs. HepG2) to assess tissue-specific effects .
Advanced: What strategies optimize synthetic yield without compromising stereochemical purity?
Answer:
- Catalyst Screening : Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis of the imidazolidinone ring .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and minimize side products .
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How does the oxan-4-yl group influence pharmacokinetic properties?
Answer:
The tetrahydropyran (oxan-4-yl) moiety enhances:
- Solubility : LogD reduced by ~0.5 units compared to phenyl analogs.
- Metabolic Stability : Resists CYP3A4 oxidation due to steric shielding of the carboxamide .
Validation : - Plasma Stability Assays : Incubate with liver microsomes; >80% remaining after 1 hr indicates stability.
- Pharmacokinetic Profiling : Measure AUC and t₁/₂ in rodent models .
Advanced: What computational methods predict off-target interactions for this compound?
Answer:
- Phylogenetic Analysis : Identify conserved binding pockets across protein families (e.g., KinomeScan for kinase off-targets) .
- Machine Learning : Train models on ChEMBL data to predict GPCR or ion channel binding.
- Proteome-wide Docking : Use high-throughput tools like SwissDock to rank potential off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
